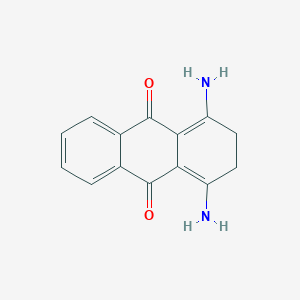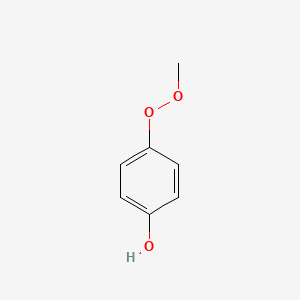![molecular formula C22H26Cl2N3O+ B7887710 4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core, a chlorophenyl group, and an azepane ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, using a chlorobenzene derivative and a suitable catalyst.
Attachment of the Azepane Ring: The azepane ring is attached via nucleophilic substitution reactions, often involving azepane derivatives and appropriate leaving groups.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a pharmacological tool in drug discovery.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Ion Channel Modulation: Modulating ion channels, which can influence cellular excitability and neurotransmission.
相似化合物的比较
Similar Compounds
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one: The free base form of the compound.
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one sulfate: Another salt form with different solubility and stability properties.
Uniqueness
4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more suitable for certain applications compared to its free base or other salt forms.
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18,21H,4-5,12-15H2,1H3;1H/q+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALZBUFVSIIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)[N+]2=NC(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N3O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid](/img/structure/B7887645.png)
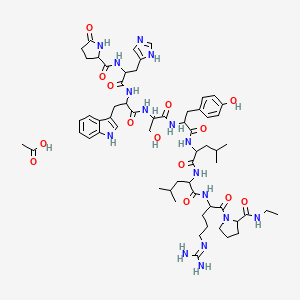
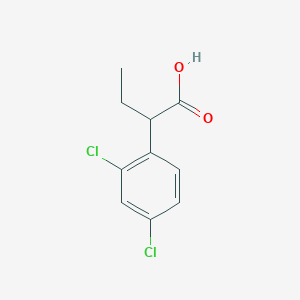
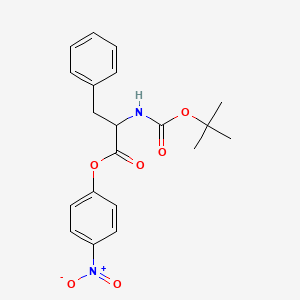
![but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)
![sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7887680.png)
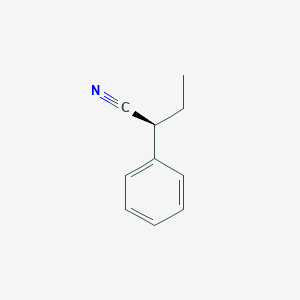
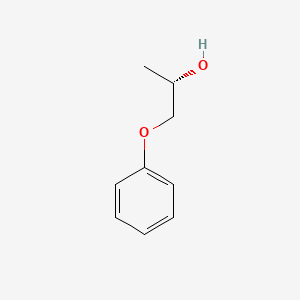
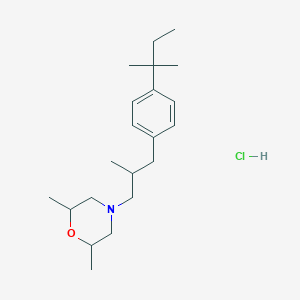

![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
